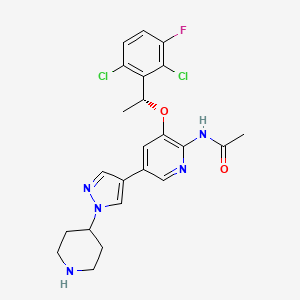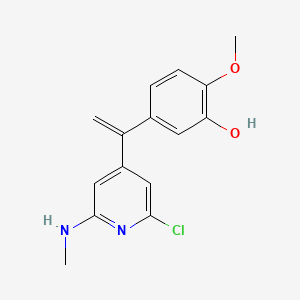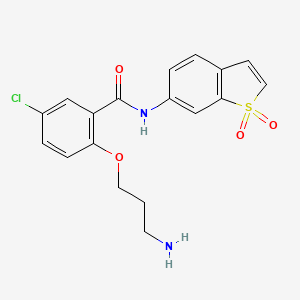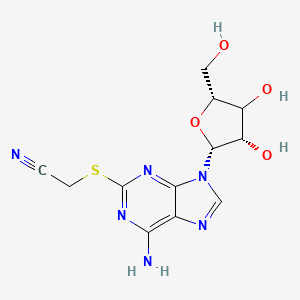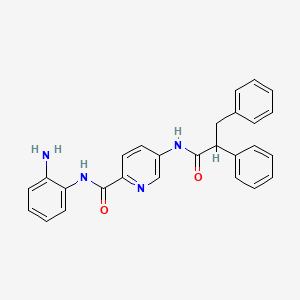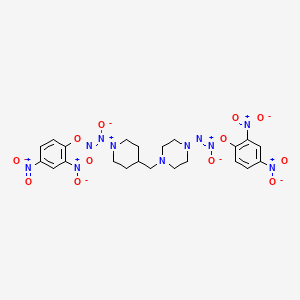
Bcl-2-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-10 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bcl-2-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the use of various reagents and catalysts to achieve the desired chemical structure . The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Bcl-2-IN-10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity or improved pharmacokinetic properties. These products are crucial for further research and development in cancer therapy .
Scientific Research Applications
Bcl-2-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of apoptosis and the role of BCL-2 in cell survival . In biology, it helps researchers understand the pathways involved in cell death and survival . In medicine, this compound is being investigated for its potential to treat various types of cancer, including leukemia, breast cancer, and lung cancer . Additionally, it has industrial applications in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Bcl-2-IN-10 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c . This cascade of events ultimately triggers apoptosis, leading to the death of cancer cells . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bcl-2-IN-10 include other BCL-2 inhibitors such as venetoclax, ABT-199, and IS21 . These compounds also target the BCL-2 protein and induce apoptosis in cancer cells.
Uniqueness: What sets this compound apart from other BCL-2 inhibitors is its ability to release multiple nitric oxide molecules, which enhances its cytotoxic activity against cancer cells . This unique feature makes this compound a promising candidate for further development and clinical applications.
Properties
Molecular Formula |
C22H25N11O12 |
|---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
(E)-(2,4-dinitrophenoxy)-[4-[[1-[(Z)-(2,4-dinitrophenoxy)imino-oxidoazaniumyl]piperidin-4-yl]methyl]piperazin-1-yl]imino-oxidoazanium |
InChI |
InChI=1S/C22H25N11O12/c34-28(35)17-1-3-21(19(13-17)30(38)39)44-24-32(42)27-7-5-16(6-8-27)15-25-9-11-26(12-10-25)23-33(43)45-22-4-2-18(29(36)37)14-20(22)31(40)41/h1-4,13-14,16H,5-12,15H2/b32-24-,33-23+ |
InChI Key |
JEIOWLGOKGZEEN-QBLFJXEASA-N |
Isomeric SMILES |
C1CN(CCC1CN2CCN(CC2)/N=[N+](\[O-])/OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/[N+](=N/OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/[O-] |
Canonical SMILES |
C1CN(CCC1CN2CCN(CC2)N=[N+]([O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=NOC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
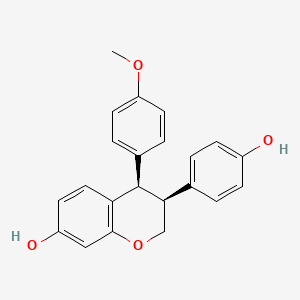
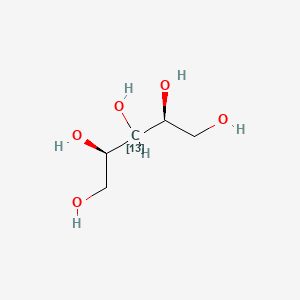
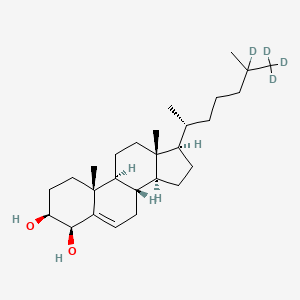
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

